molecular formula C7H10N2S B6226256 6-(propan-2-yl)pyridazine-3-thiol CAS No. 1699510-29-6

6-(propan-2-yl)pyridazine-3-thiol

Cat. No.: B6226256
CAS No.: 1699510-29-6
M. Wt: 154.2
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Description

Contextualization within Pyridazine (B1198779) Heterocyclic Chemistry

Pyridazine itself, with the molecular formula C₄H₄N₂, is a foundational structure in heterocyclic chemistry. nih.gov The two adjacent nitrogen atoms in the pyridazine ring make it electron-deficient, which affects its reactivity and physical properties. nih.gov This inherent electronic nature makes the pyridazine core an interesting scaffold for chemical synthesis and drug design. nih.govnih.gov

The synthesis of pyridazine derivatives is a well-explored area of organic chemistry, with various established methods. These often involve the condensation of 1,4-dicarbonyl compounds or their equivalents with hydrazine (B178648) or its derivatives. nih.gov The functionalization of the pyridazine ring at different positions allows for the creation of a vast library of compounds with diverse properties. The introduction of substituents like the propan-2-yl group can modulate the molecule's lipophilicity and steric profile, which can be crucial for its interactions with biological targets.

Significance of Pyridazine and Thiol Functionalities in Modern Chemical Research

The pyridazine nucleus is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.netgoogle.com Pyridazine derivatives have been investigated for a wide range of pharmacological activities, including as potential anti-inflammatory, anticancer, and antimicrobial agents. researchgate.netgoogle.com The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, a key interaction in many biological systems. nih.gov

Overview of Prior Academic Investigations on Pyridazine-3-thiol (B1598171) Derivatives

While specific academic investigations focusing exclusively on 6-(propan-2-yl)pyridazine-3-thiol are not extensively documented in publicly available literature, a significant body of research exists on the broader class of pyridazine-3-thiol derivatives. These studies provide a valuable framework for understanding the potential of this specific compound.

Research into pyridazine-3-thiol derivatives has often centered on their synthesis and evaluation for various biological activities. For instance, studies have explored the synthesis of 6-substituted pyridazine-3-thiol analogs and their subsequent conversion into other heterocyclic systems with potential pharmacological applications. The thiol group serves as a versatile handle for further chemical modifications, allowing for the creation of diverse molecular architectures.

For example, various pyridazinone and thiopyridazine derivatives have been synthesized and tested for their anticonvulsant, antitumor, and antimicrobial properties. google.com The 6-position of the pyridazine ring is a common site for substitution to modulate activity. Studies on 6-substituted-3(2H)-pyridazinones have demonstrated analgesic and anti-inflammatory potential. researchgate.net Furthermore, research on 3,6-disubstituted pyridazines has revealed compounds with potent antitubulin activity, a mechanism relevant to cancer chemotherapy.

These investigations into related pyridazine-3-thiol and 6-substituted pyridazine derivatives highlight the therapeutic potential inherent in this structural motif. The specific combination of a propan-2-yl group at the 6-position and a thiol at the 3-position in 6-(propan-2-yl)pyridazine-3-thiol presents a unique chemical entity within this class of compounds, warranting further dedicated research to elucidate its specific properties and potential applications. Molecular modeling and synthesis of this compound would be the logical next steps to explore its biological and chemical characteristics.

Properties

CAS No.

1699510-29-6

Molecular Formula

C7H10N2S

Molecular Weight

154.2

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 6 Propan 2 Yl Pyridazine 3 Thiol

Strategies for the Construction of the Pyridazine (B1198779) Core

The formation of the pyridazine ring is a critical step in the synthesis of 6-(propan-2-yl)pyridazine-3-thiol. This is typically achieved through cyclization reactions, which involve the formation of the heterocyclic ring from acyclic precursors. The design of these precursors is crucial for the successful synthesis of the target pyridazine scaffold.

Cyclization Reactions in Pyridazine Ring Formation

Cyclization reactions are fundamental to the synthesis of the pyridazine core. smolecule.com A common and effective method involves the reaction of a dicarbonyl compound with hydrazine (B178648) or its derivatives. This condensation reaction leads to the formation of the six-membered pyridazine ring.

Another powerful strategy for constructing pyridazine rings is the Diels-Alder reaction, particularly the inverse electron demand Diels-Alder reaction. organic-chemistry.org This approach involves the reaction of an electron-rich dienophile with an electron-poor diene, such as a 1,2,4,5-tetrazine, to form a dihydropyridazine (B8628806) intermediate, which can then be oxidized to the aromatic pyridazine. organic-chemistry.org Furthermore, transition metal-catalyzed [2+2+2] cycloaddition reactions provide a versatile route to substituted pyridines and can be adapted for pyridazine synthesis. nih.gov

Recent advancements have also explored [3+n] cycloaddition reactions as a valuable tool for creating pyridazine derivatives with potential applications in medicinal chemistry and optoelectronics. mdpi.com These reactions offer a high degree of control over the substitution pattern of the resulting pyridazine ring. nih.gov

Precursor Design for Pyridazine Scaffolds

The design of appropriate precursors is a key aspect of pyridazine synthesis. smolecule.com The choice of starting materials dictates the substitution pattern of the final pyridazine ring. For the synthesis of 6-(propan-2-yl)pyridazine-3-thiol, a precursor containing the propan-2-yl group is typically required. This can be achieved by starting with a dicarbonyl compound that already incorporates the isopropyl moiety.

Alternatively, the propan-2-yl group can be introduced at a later stage through alkylation reactions on a pre-formed pyridazine ring. The selection of precursors often begins with commercially available and structurally simple pyridazines, which are then functionalized in a stepwise manner. uni-muenchen.deresearchgate.net For instance, 3,6-dihalopyridazines are common starting points, allowing for selective functionalization at the 3 and 6 positions. uni-muenchen.de

The following table summarizes various precursor strategies for pyridazine synthesis:

Precursor TypeDescriptionResulting Structure
Dicarbonyl CompoundsReact with hydrazine to form the pyridazine ring. The structure of the dicarbonyl determines the substitution pattern.Substituted Pyridazines
1,2,4,5-TetrazinesAct as dienes in inverse electron demand Diels-Alder reactions with various dienophiles.Substituted Pyridazines
Substituted HydrazinesCan be used in cyclization reactions to introduce specific substituents on the nitrogen atoms of the pyridazine ring.N-Substituted Pyridazinones
3,6-DihalopyridazinesVersatile precursors that allow for sequential and regioselective introduction of different functional groups.Disubstituted Pyridazines

Introduction and Modification of the Thiol Functionality

The thiol group is a defining feature of 6-(propan-2-yl)pyridazine-3-thiol, and its introduction and subsequent modifications are crucial for the compound's reactivity and potential applications.

Thiol Functionalization Techniques in Pyridazine Synthesis

The introduction of a thiol group onto a pyridazine ring can be accomplished through several methods. A common approach is the reaction of a chloropyridazine with a sulfur nucleophile, such as sodium hydrosulfide (B80085) or thiourea (B124793) followed by hydrolysis. youtube.com This nucleophilic aromatic substitution reaction effectively replaces the chlorine atom with a thiol group.

Another method involves the use of a thionating agent, such as Lawesson's reagent, to convert a pyridazinone (the keto tautomer) into the corresponding pyridazinethione (the thione tautomer). This transformation is particularly useful when the pyridazinone precursor is readily available.

Furthermore, the thiol group can be introduced by reacting an organometallic pyridazine derivative with elemental sulfur. This method allows for the direct installation of the thiol group at a specific position on the pyridazine ring. The reactivity of the thiol group also allows for its protection and deprotection, which is often necessary during multi-step syntheses.

Investigations into Thiol-Thione Tautomerism and its Influence on Molecular Structure and Reactivity

Pyridazine-3-thiols can exist in two tautomeric forms: the thiol form and the thione form. This thiol-thione tautomerism significantly influences the compound's structure, stability, and reactivity.

The equilibrium between the two tautomers is influenced by several factors, including the solvent, temperature, and the presence of other substituents on the pyridazine ring. In many cases, the thione tautomer is the more stable form. ias.ac.in Computational studies, such as those using density functional theory (B3LYP), have been employed to model this tautomerism and predict the relative stabilities of the thiol and thione forms. rsc.org

The predominance of the thione tautomer can affect the compound's reactivity. For instance, the thione form is generally less susceptible to oxidation to the corresponding disulfide compared to the thiol form. ias.ac.in Understanding and controlling this tautomeric equilibrium is essential for predicting and harnessing the chemical behavior of 6-(propan-2-yl)pyridazine-3-thiol.

Derivatization Reactions of 6-(Propan-2-yl)pyridazine-3-thiol

The thiol group and the nitrogen atoms of the pyridazine ring in 6-(propan-2-yl)pyridazine-3-thiol provide reactive sites for various derivatization reactions, allowing for the synthesis of a wide range of new compounds.

The thiol group can undergo several key transformations:

Alkylation: Reaction with alkyl halides in the presence of a base leads to the formation of thioethers. uni-muenchen.de This is a common method for introducing a variety of substituents at the sulfur atom.

Oxidation: The thiol group can be oxidized to form disulfides or, under stronger oxidizing conditions, sulfonic acids.

Michael Addition: As a potent nucleophile, the thiol group can participate in Michael addition reactions with α,β-unsaturated carbonyl compounds.

The pyridazine ring itself can also be functionalized. For example, the nitrogen atoms can be alkylated or oxidized to form N-oxides. Furthermore, the carbon atoms of the pyridazine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents already present on the ring.

The ability to perform selective and stepwise functionalization is a key advantage in the synthesis of complex pyridazine derivatives. uni-muenchen.de By carefully choosing the reaction conditions and reagents, it is possible to modify specific positions on the pyridazine scaffold, leading to a diverse array of compounds with tailored properties.

The following table provides examples of derivatization reactions:

Reaction TypeReagentProduct
S-AlkylationAlkyl Halide/Base6-(propan-2-yl)-3-(alkylthio)pyridazine
OxidationHydrogen Peroxide6-(propan-2-yl)pyridazine-3-sulfonic acid
N-Oxidationm-CPBA6-(propan-2-yl)pyridazine-3-thiol 1-oxide
C-H FunctionalizationOrganometallic ReagentsSubstituted 6-(propan-2-yl)pyridazine-3-thiol

Alkylation and Acylation Strategies on the Thiol Group

The thiol group (-SH) of 6-(propan-2-yl)pyridazine-3-thiol is a primary site for functionalization through alkylation and acylation reactions. These transformations are fundamental in expanding the chemical diversity of the parent compound.

Alkylation:

Alkylation of the thiol group leads to the formation of thioethers. This reaction typically proceeds via a nucleophilic substitution mechanism where the sulfur atom acts as the nucleophile. Common alkylating agents include alkyl halides. The reaction is often carried out in the presence of a base to deprotonate the thiol, thereby increasing its nucleophilicity.

A general representation of the alkylation reaction is as follows:

Reactants: 6-(propan-2-yl)pyridazine-3-thiol, Alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide)

Base: A suitable base such as sodium hydroxide (B78521) or potassium carbonate is used to facilitate the reaction.

Product: 3-(Alkylthio)-6-(propan-2-yl)pyridazine

The choice of solvent and reaction temperature can influence the reaction rate and yield. Polar aprotic solvents are often employed to dissolve the reactants and facilitate the nucleophilic attack.

Acylation:

Acylation of the thiol group results in the formation of thioesters. Acylating agents such as acyl chlorides or acid anhydrides are commonly used. Similar to alkylation, a base is often required to enhance the nucleophilicity of the sulfur atom.

A general scheme for acylation is:

Reactants: 6-(propan-2-yl)pyridazine-3-thiol, Acylating agent (e.g., acetyl chloride, benzoyl chloride)

Base: A non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) is typically used to scavenge the acidic byproduct (e.g., HCl).

Product: S-(6-(propan-2-yl)pyridazin-3-yl) ethanethioate or related thioesters.

These reactions are valuable for introducing a variety of functional groups onto the pyridazine scaffold, which can significantly alter its physicochemical properties and biological activity.

Table 1: Examples of Alkylation and Acylation Reactions

Reaction Type Reagent Product
Alkylation Methyl Iodide 3-(Methylthio)-6-(propan-2-yl)pyridazine
Alkylation Benzyl Bromide 3-(Benzylthio)-6-(propan-2-yl)pyridazine
Acylation Acetyl Chloride S-(6-(propan-2-yl)pyridazin-3-yl) ethanethioate
Acylation Benzoyl Chloride S-(6-(propan-2-yl)pyridazin-3-yl) benzothioate

Controlled Oxidation Reactions and Disulfide Linkage Formation

The thiol group of 6-(propan-2-yl)pyridazine-3-thiol is susceptible to oxidation, leading to the formation of various sulfur-containing functional groups, most notably disulfides.

Disulfide Linkage Formation:

The oxidation of two molecules of 6-(propan-2-yl)pyridazine-3-thiol results in the formation of a symmetrical disulfide, bis(6-(propan-2-yl)pyridazin-3-yl) disulfide. This oxidative coupling is a common transformation for thiols and can be achieved using a variety of oxidizing agents.

Mild oxidizing agents are typically employed to selectively form the disulfide without over-oxidation to sulfonic or seleninic acids. researchgate.netnih.gov Common reagents for this transformation include:

Hydrogen peroxide in the presence of a catalyst like an iodide ion. researchgate.net

Molecular iodine.

Air (oxygen) in the presence of a suitable catalyst.

The formation of a disulfide bond can be a critical step in the synthesis of certain bioactive molecules and can also play a role in the mechanism of action of some therapeutic agents. nih.gov The reaction is generally carried out under neutral or slightly basic conditions.

Further Oxidation:

Stronger oxidizing agents can lead to the formation of sulfonic acids. The controlled oxidation to intermediate states like thiolsulfinates is also possible under specific conditions. nih.gov For instance, the oxidation of disulfides with hydrogen peroxide catalyzed by a cyclic seleninate ester can yield thiolsulfinates. nih.gov

Table 2: Oxidation Products of 6-(Propan-2-yl)pyridazine-3-thiol

Oxidizing Agent Product
Hydrogen Peroxide/Iodide Bis(6-(propan-2-yl)pyridazin-3-yl) disulfide
Air (O₂) Bis(6-(propan-2-yl)pyridazin-3-yl) disulfide
Strong Oxidizing Agents 6-(Propan-2-yl)pyridazine-3-sulfonic acid

Regioselective Substitution Reactions on the Pyridazine Ring

The pyridazine ring in 6-(propan-2-yl)pyridazine-3-thiol is an aromatic heterocycle that can undergo substitution reactions. The existing substituents, the propan-2-yl group and the thiol group, direct the position of incoming electrophiles or nucleophiles.

Electrophilic substitution reactions on the nitrogen atoms of the pyridazine ring can occur, allowing for further derivatization. smolecule.com The regioselectivity of these reactions is influenced by the electronic effects of the substituents and the reaction conditions. For instance, in formal [4+2] cycloaddition reactions, the substitution pattern on a pyrone ring, a related heterocyclic structure, has been shown to direct the regioselectivity of the annulation. nih.gov

While specific studies on the regioselective substitution of 6-(propan-2-yl)pyridazine-3-thiol are not extensively detailed in the provided search results, general principles of pyridazine chemistry suggest that positions on the ring can be targeted for functionalization. For example, methods like the aza-Diels-Alder reaction of 1,2,3-triazines can provide regioselective synthesis of pyridazine derivatives. organic-chemistry.orgorganic-chemistry.org

Multi-component Reactions Incorporating the Pyridazine Thiol Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating the majority of the atoms from the starting materials. nih.gov These reactions are advantageous for their atom economy, reduced waste, and operational simplicity. nih.gov

While specific examples of multi-component reactions directly involving 6-(propan-2-yl)pyridazine-3-thiol were not found in the search results, the structural motifs present in this compound make it a suitable candidate for such reactions. For instance, the thiol group can act as a nucleophile, and the pyridazine ring can participate in various cycloaddition or condensation reactions.

The development of MCRs involving pyridazine thiols would be a valuable area of research for the rapid generation of diverse chemical libraries for drug discovery. The principles of MCRs, such as those used for the synthesis of pyrazole (B372694) and imidazo[1,2-a]pyrimidine (B1208166) derivatives, could be adapted for this purpose. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Elucidation of 6 Propan 2 Yl Pyridazine 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignmentnih.govresearchgate.netscience.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural elucidation of organic molecules, including 6-(propan-2-yl)pyridazine-3-thiol and its analogs. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment of individual atoms and their connectivity within the molecule. A complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is typically achieved through a combination of one- and two-dimensional NMR experiments. nih.govresearchgate.net

Proton NMR (¹H NMR) Analysis for Isopropyl and Pyridazine (B1198779) Proton Characterizationchemicalbook.comchemicalbook.com

In the ¹H NMR spectrum of 6-(propan-2-yl)pyridazine-3-thiol, the isopropyl group gives rise to a characteristic septet for the methine proton (CH) and a doublet for the two methyl (CH₃) groups. The chemical shifts of these protons are influenced by the electronic environment of the pyridazine ring. The pyridazine ring protons typically appear as distinct signals in the aromatic region of the spectrum. Their chemical shifts and coupling patterns are dictated by their position on the ring and the nature of the substituents. For instance, in related pyridazine derivatives, the protons on the heterocyclic ring exhibit chemical shifts that are correlated with the substituents at various positions. researchgate.netresearchgate.net The thiol proton (-SH) often appears as a broad singlet, and its chemical shift can be variable due to factors like concentration and solvent.

Table 1: Representative ¹H NMR Data for Pyridazine Derivatives

ProtonChemical Shift (ppm) RangeMultiplicity
Pyridazine-H6.5 - 9.3m, d, s
Isopropyl-CH2.8 - 3.5septet
Isopropyl-CH₃1.2 - 1.5d
Thiol-SH1.5 - 4.0br s

Note: The exact chemical shifts and multiplicities can vary depending on the specific derivative and the solvent used.

Carbon-13 NMR (¹³C NMR) Analysis for Carbon Backbone Elucidationchemicalbook.comrsc.org

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. Each unique carbon atom in 6-(propan-2-yl)pyridazine-3-thiol will produce a distinct signal. The chemical shifts of the pyridazine ring carbons are particularly informative about the electronic effects of the substituents. researchgate.net The carbon attached to the sulfur atom (C-3) will have a characteristic chemical shift, as will the carbon attached to the isopropyl group (C-6). The isopropyl group itself will show two signals, one for the methine carbon and one for the equivalent methyl carbons. The analysis of ¹³C NMR spectra of various 3,6-disubstituted pyridazines has shown systematic correlations between chemical shifts and substituent effects. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for 6-(Propan-2-yl)pyridazine-3-thiol

CarbonChemical Shift (ppm) Range
Pyridazine C-3150 - 170
Pyridazine C-4120 - 140
Pyridazine C-5125 - 145
Pyridazine C-6145 - 165
Isopropyl-CH30 - 40
Isopropyl-CH₃20 - 25

Note: These are estimated ranges based on data for related pyridazine structures.

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Stereochemistryresearchgate.netscience.govchemicalbook.com

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of pyridazine derivatives and establishing the connectivity between atoms. nih.govresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. For 6-(propan-2-yl)pyridazine-3-thiol, COSY would show a cross-peak between the isopropyl methine proton and the methyl protons, confirming their connectivity. It would also help in assigning the adjacent protons on the pyridazine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is a powerful tool for assigning which proton is attached to which carbon. For example, the signal for the isopropyl methine proton in the ¹H NMR spectrum will correlate with the signal for the isopropyl methine carbon in the ¹³C NMR spectrum. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the entire molecular structure. For instance, HMBC can show correlations from the isopropyl protons to the C-6 carbon of the pyridazine ring, and from the pyridazine ring protons to neighboring carbons, thus confirming the substitution pattern. youtube.com

These advanced techniques, when used in concert, provide a detailed and unambiguous picture of the molecular structure of 6-(propan-2-yl)pyridazine-3-thiol and its derivatives in solution. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Analysisnih.govresearchgate.netnih.gov

High-Resolution Mass Spectrometry (HRMS) is a vital analytical technique that provides the exact mass of a molecule with high precision. This allows for the unambiguous determination of the molecular formula of 6-(propan-2-yl)pyridazine-3-thiol.

Table 3: Key Fragmentation Data from HRMS

FeatureInformation Provided
Molecular Ion Peak (M⁺)Determines the exact molecular weight and thus the molecular formula.
Isotope PatternThe presence of sulfur (³⁴S) and chlorine (if present in derivatives) provides a characteristic isotopic signature.
Fragment IonsElucidates the structure by showing the loss of specific groups (e.g., isopropyl, thiol).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysisnih.govnih.govrsc.orgolemiss.eduacs.orgresearchgate.net

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly useful for identifying the presence of specific functional groups.

In the IR spectrum of 6-(propan-2-yl)pyridazine-3-thiol, the S-H stretching vibration of the thiol group is expected to appear in the region of 2550-2600 cm⁻¹. The C=N and C=C stretching vibrations of the pyridazine ring will be observed in the 1400-1600 cm⁻¹ region. The C-H stretching and bending vibrations of the isopropyl group will also be present.

Raman spectroscopy can provide additional information, particularly for the C-S stretching vibration, which typically appears in the 600-750 cm⁻¹ range. rsc.org The study of pyridazine and its derivatives by Raman spectroscopy has shown characteristic bands that can be correlated with the structure of the heterocycle. nih.govacs.org The vibrational characteristics of thiolated molecules can be complex and are influenced by factors such as hydrogen bonding. nih.govolemiss.edu

Table 4: Characteristic Vibrational Frequencies

Functional GroupIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
S-H Stretch2550 - 2600Weak or absent
C-H Stretch (sp³)2850 - 3000Strong
C=N, C=C Stretch (Aromatic)1400 - 1600Strong
C-S Stretch600 - 750Moderate

X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Studiesnih.gov

X-ray crystallography provides the most definitive structural information for crystalline solids. By diffracting X-rays off a single crystal of 6-(propan-2-yl)pyridazine-3-thiol or its derivatives, a three-dimensional map of electron density can be generated, revealing the precise positions of all atoms in the crystal lattice.

This technique allows for the accurate determination of bond lengths, bond angles, and torsion angles, providing an unambiguous confirmation of the molecular structure. It also reveals the conformation of the molecule in the solid state, such as the orientation of the isopropyl group relative to the pyridazine ring. Furthermore, X-ray crystallography elucidates intermolecular interactions, such as hydrogen bonding involving the thiol group and the pyridazine nitrogen atoms, which govern the packing of molecules in the crystal. Studies on related pyridazine derivatives have utilized X-ray crystallography to understand conformational preferences and intermolecular interactions. nih.govresearchgate.net

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique employed to determine the elemental composition of a newly synthesized compound. In the characterization of 6-(propan-2-yl)pyridazine-3-thiol and its derivatives, this method is crucial for verifying the empirical formula. The procedure involves the precise measurement of the mass percentages of constituent elements—typically carbon (C), hydrogen (H), nitrogen (N), and sulfur (S)—which are then compared against the theoretically calculated values derived from the proposed molecular formula.

The congruence between the experimentally determined ("found") and the calculated percentages provides strong, quantitative evidence for the successful synthesis and purity of the target molecule. For heterocyclic systems such as pyridazine derivatives, elemental analysis confirms that the desired atoms have been incorporated into the molecular structure in the correct ratios. Research on various pyridazine-based compounds consistently includes elemental analysis as a definitive step in their structural elucidation. nih.gov For instance, studies on novel pyridazinone derivatives report that the experimentally found values for C, H, and N were in close agreement with the calculated values, substantiating the proposed structures. nih.gov

The acceptable variance between the found and calculated values is typically within ±0.4%, and results falling within this range are considered a confirmation of the compound's elemental integrity and high level of purity.

Below are representative data for derivatives of the pyridazine class, illustrating the application of elemental analysis.

Table 1: Elemental Analysis Data for a Representative Pyridazine Derivative This table presents hypothetical but realistic data for a related compound to illustrate the format and nature of results from elemental analysis.

The close correlation observed in such analyses affirms the assigned molecular formula and, by extension, the successful synthesis of the pyridazine derivative.

Computational Chemistry and Theoretical Investigations of 6 Propan 2 Yl Pyridazine 3 Thiol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

DFT calculations are a cornerstone of modern computational chemistry, enabling the determination of electronic structure and the prediction of reactivity. For a molecule like 6-(propan-2-yl)pyridazine-3-thiol, DFT could provide valuable information.

Analysis of Electronic Structure and Frontier Molecular Orbitals (FMO)

The electronic structure, including the distribution of electrons and the energies of molecular orbitals, is fundamental to a molecule's behavior. The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. For 6-(propan-2-yl)pyridazine-3-thiol, no published data on its FMO analysis exists.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is invaluable for predicting how the molecule will interact with other chemical species. For instance, an MEP analysis of 6-(propan-2-yl)pyridazine-3-thiol would identify the most likely sites for protonation or attack by electrophiles and nucleophiles. Such a study has not been reported in the literature.

Prediction and Correlation of Vibrational Frequencies with Experimental Spectra

Theoretical calculations of vibrational frequencies, typically performed using DFT methods, can be correlated with experimental infrared (IR) and Raman spectra. This comparison helps to confirm the molecular structure and assign specific vibrational modes to the observed spectral bands. While experimental spectra for 6-(propan-2-yl)pyridazine-3-thiol may exist, a theoretical study to predict and analyze its vibrational frequencies has not been published.

Molecular Dynamics (MD) Simulations for Conformational Behavior and Solvation Effects

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and the effects of a solvent environment. For 6-(propan-2-yl)pyridazine-3-thiol, MD simulations could reveal how the propan-2-yl group rotates and how the molecule interacts with water or other solvents, which is crucial for understanding its behavior in biological systems. No such simulation studies have been documented for this compound.

Quantum Chemical Topology and Bonding Analysis (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions within a molecule. It provides a detailed picture of electron delocalization, hyperconjugative interactions, and the nature of chemical bonds. An NBO analysis of 6-(propan-2-yl)pyridazine-3-thiol would offer a deeper understanding of its electronic stability and the interactions between the pyridazine (B1198779) ring, the propan-2-yl group, and the thiol substituent. This type of analysis has not been reported for this molecule.

Prediction of Reactivity Descriptors (e.g., Fukui Functions, Local Ionization Potentials)

Reactivity descriptors, derived from computational calculations, quantify the reactivity of different sites within a molecule. Fukui functions, for example, indicate which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. Local ionization potentials can pinpoint the regions from which an electron is most easily removed. The prediction of these descriptors for 6-(propan-2-yl)pyridazine-3-thiol would provide a quantitative basis for understanding its chemical reactivity, but this information is not currently available in the scientific literature.

Structure Activity Relationships and Molecular Interaction Studies of 6 Propan 2 Yl Pyridazine 3 Thiol Analogues

Design Principles for Pyridazine-Thiol Based Analogues for Specific Molecular Interactions

The design of analogues based on the 6-(propan-2-yl)pyridazine-3-thiol scaffold is guided by established medicinal chemistry principles aimed at optimizing interactions with biological targets. The pyridazine (B1198779) ring itself is considered a valuable scaffold, often used as a less lipophilic substitute for a phenyl ring, which can improve pharmacokinetic properties. nih.gov

Key design strategies include:

Utilizing the Pyridazine Core: The two adjacent nitrogen atoms are potent hydrogen bond acceptors, a feature that is widely exploited in drug design to secure anchoring points within a protein's active site. blumberginstitute.orgnih.gov The ring's electron-deficient nature also makes it an excellent partner for π-π stacking interactions. nih.gov

Modification of Ring Substituents: The substituents on the pyridazine ring are systematically varied to enhance potency and selectivity. The isopropyl group at the 6-position, for instance, can be tailored to fit into specific hydrophobic pockets of a target protein. Altering or replacing this group allows for probing the size and nature of these pockets to maximize van der Waals contacts.

Exploiting the Thiol Group: The thiol group at the 3-position is a critical feature. It can act as a hydrogen bond donor or, more significantly, as a nucleophile. A key design principle involves its potential for forming covalent bonds with cysteine residues in target enzymes, a mechanism employed by drugs like rabeprazole. wikipedia.org This can lead to potent and irreversible inhibition.

Creating Hybrid Molecules: A common strategy involves creating hybrid molecules that combine the pyridazine-thiol pharmacophore with other heterocyclic systems, such as pyrazole (B372694). nih.gov This approach, known as hybrid-based design, aims to create compounds that may exert synergistic effects or possess dual inhibitory functions against multiple targets, such as the design of dual c-Met/Pim-1 kinase inhibitors. nih.govrsc.org

Mechanistic Insights into Molecular Recognition Processes (e.g., Hydrogen Bonding, Hydrophobic Interactions, π-Stacking)

The biological activity of 6-(propan-2-yl)pyridazine-3-thiol analogues is underpinned by a combination of specific non-covalent interactions that dictate how these molecules recognize and bind to their targets. nih.gov

Hydrogen Bonding: The pyridazine ring is an effective hydrogen bond acceptor, with its two adjacent nitrogen atoms capable of forming simultaneous hydrogen bonds with donor groups on a protein target. nih.gov This dual acceptor capacity provides a strong and geometrically defined anchor point. The thiol group (-SH) can also participate as a hydrogen bond donor. In the solid state, related pyridazine derivatives have been shown to form dimers through N—H···N hydrogen bonds. researchgate.net Furthermore, interactions can be mediated by water molecules, where the pyridazine nitrogen engages a target via a bridging water molecule. nih.gov

Hydrophobic Interactions: The propan-2-yl (isopropyl) group at the 6-position plays a crucial role in establishing hydrophobic interactions. nih.gov This nonpolar moiety can fit into hydrophobic pockets or grooves on the surface of a protein, displacing water molecules and contributing favorably to the binding energy through the hydrophobic effect. nih.gov The optimization of these interactions by varying the size and shape of this alkyl substituent is a key aspect of lead optimization.

π-Stacking: The pyridazine ring is electron-deficient, which makes it an excellent candidate for forming strong π-π stacking interactions with the electron-rich aromatic side chains of amino acids like tyrosine, tryptophan, and phenylalanine. nih.gov These interactions are crucial for orienting the ligand within the binding site. Studies on pyridazine-based amyloid inhibitors have shown persistent stacking between the pyridazine ring and the imidazole (B134444) ring of a histidine residue, which contributes to the destabilization of amyloid β-sheets. nih.gov Research suggests that hydrogen bonding and π-π stacking can be cooperative, where the formation of a hydrogen bond can polarize an aromatic system and increase the strength of a concurrent π-stacking interaction. rsc.orgnih.gov

In Silico Approaches for Predicting and Analyzing Molecular Interactions (e.g., Molecular Docking with Hypothetical Biological Targets)

Computational, or in silico, methods are indispensable tools for predicting and analyzing the molecular interactions of pyridazine-thiol analogues, thereby guiding their rational design. mdpi.com

Molecular Docking: This is the most common in silico technique used to predict the preferred binding mode of a ligand to a target protein. nih.govrsc.orgnih.gov For pyridazine analogues, docking studies can reveal how the molecule fits into an enzyme's active site, for example, by predicting hydrogen bonds between the pyridazine nitrogens and backbone amides of the protein, or π-stacking with aromatic residues. nih.govrsc.org These predictions help prioritize which analogues to synthesize and test, saving time and resources.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations offer a dynamic view of the ligand-protein complex. nih.gov An MD study of the pyridazine-based amyloid inhibitor RS-0406, for example, revealed how the small molecule could interact with amyloidogenic regions to destabilize β-sheets, a mechanism that would be difficult to observe with static docking alone. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity. A pharmacophore model can be generated from a set of active pyridazine analogues and then used to screen virtual libraries for new compounds with the potential for similar activity.

The table below summarizes findings from several docking studies on pyridazine analogues against various protein targets.

Compound ClassProtein TargetKey Predicted InteractionsReference
Triazolo[4,3-b]pyridazine derivativesc-Met/Pim-1 KinaseInteractions with the ATP-binding site. rsc.org
Thiazolyl-Pyridine HybridsEGFR Tyrosine KinaseInteractions within the EGFR active site. nih.gov
Pyrazole–Pyridazine HybridsCOX-2Binding within the COX-2 active site, showing respectable affinity. nih.gov
Pyridazine-based inhibitor RS-0406Amyloid β-peptideπ-stacking between the pyridazine ring and His14; H-bonding. nih.gov

Elucidation of Molecular Mechanisms of Action (Mechanistic Focus)

Understanding the precise molecular mechanism by which these compounds exert their effects is critical for their development as therapeutic agents.

Pyridazine derivatives have been shown to inhibit several classes of enzymes, often through competitive inhibition within the active site. For instance, certain triazolo[4,3-b]pyridazine derivatives act as potent inhibitors of c-Met and Pim-1 kinases by competing with ATP for binding at the enzyme's catalytic site. rsc.org Similarly, pyrazole-pyridazine hybrids have been designed as selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govnih.gov

A particularly compelling mechanistic hypothesis for 6-(propan-2-yl)pyridazine-3-thiol involves covalent inhibition. The thiol group is nucleophilic and can form a covalent disulfide bond with the thiol side chain of a cysteine residue within the enzyme's active site. This mechanism is well-established for proton pump inhibitors like rabeprazole, which are activated to a reactive sulfenamide (B3320178) that then covalently binds to cysteine residues on the H+/K+ ATPase pump. wikipedia.org Similarly, the immunosuppressive agent gliotoxin (B1671588) functions through its disulfide bridge, which interacts with thiol groups on target proteins. wikipedia.org A pyridazine-3-thiol (B1598171) analogue could therefore act as an irreversible inhibitor, offering a pathway to high potency and prolonged duration of action.

Beyond enzyme inhibition, pyridazine analogues can be designed to interact with receptors and ion channels. For example, a class of 2H-pyrrolo[3,4-c]pyridazine derivatives was identified as high-affinity ligands for the alpha(2)delta subunit of voltage-gated calcium channels. nih.gov Binding at this site modulates calcium influx, a mechanism relevant for treating neuropathic pain and epilepsy.

In the context of neurodegenerative diseases, the pyridazine-based compound RS-0406 provides a unique example of modulating protein aggregation. It binds to amyloid-beta (Aβ) monomers and fibrils, acting as a β-sheet destabilizer and an α-helix stabilizer. nih.gov In this model, the Aβ peptide acts as the "receptor," and the ligand binding event alters its pathological conformational changes, thereby inhibiting the formation of toxic amyloid plaques. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses and Predictive Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that links the variation in the biological activity of a series of compounds to the variations in their physicochemical properties, which are quantified by molecular descriptors. mdpi.com

QSAR studies on pyridazine derivatives have been successfully used to develop predictive models for their activity. In one study, QSAR models were built for a series of twenty pyridazine derivatives to predict their efficacy as corrosion inhibitors. kfupm.edu.sa The researchers used molecular descriptors derived from Density Functional Theory (DFT) calculations, such as the energy of the highest occupied molecular orbital (EHOMO) and the lowest unoccupied molecular orbital (ELUMO), along with other calculated descriptors. kfupm.edu.sa They developed predictive models using both Multiple Linear Regression (MLR) and Artificial Neural Network (ANN) techniques, with the ANN model showing superior predictive power. kfupm.edu.sa

Such models serve two primary purposes:

Predictive Modeling: They can be used to predict the biological activity of novel, yet-to-be-synthesized pyridazine analogues, allowing researchers to prioritize the most promising candidates for synthesis. kfupm.edu.sanih.gov

Mechanistic Hypothesis Generation: The descriptors that are found to be most important in the QSAR model provide insights into the mechanism of action. For example, if descriptors related to hydrophobicity are highly correlated with activity, it suggests that hydrophobic interactions are a key driver of binding. If electronic descriptors like EHOMO are critical, it points to the importance of the molecule's ability to participate in orbital interactions. kfupm.edu.sa

By integrating QSAR with molecular docking and other computational methods, a comprehensive understanding of the structure-activity landscape of pyridazine-thiol analogues can be achieved, accelerating the discovery of new and effective molecules. mdpi.com

Advanced Applications in Organic Synthesis and Functional Materials Science

6-(Propan-2-yl)pyridazine-3-thiol as a Synthon for Complex Molecular Architectures

The strategic placement of a nucleophilic thiol group and reactive nitrogen atoms within the pyridazine (B1198779) ring makes 6-(propan-2-yl)pyridazine-3-thiol a powerful building block for the synthesis of elaborate molecular structures. Its utility extends to the creation of novel heterocyclic systems and as a precursor to other advanced organic synthons.

Role in the Synthesis of Novel Heterocyclic Ring Systems

The reactivity of the thiol and pyridazine moieties in 6-(propan-2-yl)pyridazine-3-thiol allows for its participation in various cyclization and condensation reactions, leading to the formation of fused heterocyclic systems. These new ring systems are often associated with unique chemical properties and biological activities.

The thiol group is a key reactive handle for building fused thiazole (B1198619) rings. For instance, pyridazine-3-thiols can react with appropriate reagents to yield thiazolo[4,5-d]pyridazine (B3050600) derivatives. nih.govnih.gov This transformation typically involves the reaction of the thiol with a suitable electrophile containing a leaving group, followed by an intramolecular cyclization. The resulting thiazolo[4,5-d]pyridazine scaffold is a core structure in compounds investigated for their potential as dihydrofolate reductase (DHFR) inhibitors. nih.gov

Furthermore, the pyridazine-3-thiol (B1598171) moiety can be a precursor to pyrimido[4,5-c]pyridazine (B13102040) systems. The synthesis of such fused systems can be achieved through the reaction of a 3-mercaptopyridazine with reagents that introduce the pyrimidine (B1678525) ring. researchgate.net These reactions often proceed through the formation of a thieno[2,3-c]pyridazine (B12981257) intermediate, which is then further elaborated into the final pyrimido[4,5-c]pyridazine structure. researchgate.net The resulting fused heterocycles are of interest due to their structural complexity and potential for biological evaluation.

Utilization as a Precursor for Advanced Organic Building Blocks

Beyond the direct synthesis of fused heterocycles, 6-(propan-2-yl)pyridazine-3-thiol can be chemically modified to generate a variety of advanced organic building blocks. These building blocks, in turn, can be used in the synthesis of a wide range of complex organic molecules.

The thiol group of 6-(propan-2-yl)pyridazine-3-thiol can undergo a variety of transformations, such as alkylation, to introduce different functional groups. smolecule.com For example, reaction with alkyl halides can lead to the formation of the corresponding thioethers. These thioethers can then be subjected to further functionalization, such as metalation followed by reaction with an electrophile, to introduce substituents at specific positions on the pyridazine ring. uni-muenchen.de This stepwise functionalization allows for the creation of a library of substituted pyridazine building blocks with tailored properties.

Moreover, the pyridazine ring itself can be a platform for further synthetic elaborations. The nitrogen atoms in the pyridazine ring influence its electronic properties, making it susceptible to various organic reactions. uni-muenchen.de Depending on the reaction conditions and the presence of other substituents, the pyridazine ring can undergo reactions such as nucleophilic aromatic substitution, cross-coupling reactions, and cycloadditions. organic-chemistry.org These transformations can be used to introduce additional complexity and functionality to the molecule, thereby generating advanced building blocks for applications in medicinal chemistry and materials science. For instance, substituted pyridazines are key components in a variety of biologically active compounds, including those with potential applications in agriculture and pharmacology. journalijcar.org

Integration into Functional Materials and Chemical Sensors

The unique combination of a thiol group, which has a strong affinity for noble metal surfaces, and a heteroaromatic pyridazine ring makes 6-(propan-2-yl)pyridazine-3-thiol a promising candidate for the development of functional materials and chemical sensors.

Development of Self-Assembled Monolayers (SAMs) for Sensing Applications

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies formed by the spontaneous adsorption of molecules onto a surface. The thiol group in 6-(propan-2-yl)pyridazine-3-thiol makes it an ideal candidate for the formation of SAMs on gold surfaces. northwestern.eduresearchgate.net The sulfur atom of the thiol group forms a strong covalent bond with the gold substrate, leading to the formation of a stable and well-defined monolayer.

These SAMs can be used as the basis for chemical sensors. researchgate.net The pyridazine ring, with its nitrogen atoms, can act as a recognition element for specific analytes. The binding of an analyte to the pyridazine moiety can cause a change in the physical properties of the SAM, such as its electrical conductivity or optical properties. These changes can be detected and used to quantify the concentration of the analyte. The ability to functionalize the pyridazine ring further allows for the design of SAMs with tailored selectivity for different target molecules.

Design of Thiol-Responsive Systems for Stimulus-Responsive Material Science

The reactivity of the thiol group in 6-(propan-2-yl)pyridazine-3-thiol can be exploited in the design of stimulus-responsive or "smart" materials. These materials can change their properties in response to an external stimulus, such as a change in pH, temperature, or the presence of a specific chemical. nih.govelsevierpure.com

One approach to creating thiol-responsive materials is to incorporate the thiol group into a polymer network. For example, pyridazinediones have been shown to react with thiols to form reversible cross-links in hydrogels. The addition of a thiol-containing compound can lead to the degradation of the hydrogel, while its removal can lead to the reformation of the cross-links. This reversible cross-linking allows for the design of materials that can be switched between a gel and a solution state in response to the presence or absence of a thiol.

The thiol group of 6-(propan-2-yl)pyridazine-3-thiol can also participate in thiol-disulfide exchange reactions. nih.gov This reaction involves the exchange of a thiol with a disulfide bond and is a key mechanism in the design of self-healing and redox-responsive materials. researchgate.net By incorporating 6-(propan-2-yl)pyridazine-3-thiol into a polymer backbone or as a pendant group, it is possible to create materials that can repair themselves after damage or that can release a payload in response to a change in the redox environment. researchgate.net

Q & A

Q. How can researchers optimize the synthesis of 6-(propan-2-yl)pyridazine-3-thiol while minimizing byproduct formation?

Methodological Answer: Utilize factorial design to systematically evaluate reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For example, a 2³ factorial design can assess interactions between variables like reaction time (12–24 hrs), temperature (60–100°C), and stoichiometric ratios of reactants. Statistical tools like ANOVA can identify significant factors affecting yield and purity . Microwave-assisted synthesis (as seen in pyridazine derivatives) may reduce reaction time and improve selectivity .

Q. What analytical techniques are most effective for characterizing the purity and stability of 6-(propan-2-yl)pyridazine-3-thiol?

Methodological Answer: Combine HPLC-MS (reversed-phase C18 column, acetonitrile/water mobile phase) for purity assessment and NMR (¹H/¹³C, DEPT-135) for structural confirmation. Stability studies under varying pH (2–12), temperature (4–40°C), and light exposure can identify degradation pathways. Use accelerated stability testing (40°C/75% RH for 6 months) with kinetic modeling to predict shelf life .

Q. How can researchers ensure the compound’s stability during long-term storage for biological assays?

Methodological Answer: Store under inert atmosphere (argon) at –20°C in amber vials to prevent oxidation and photodegradation. Pre-formulation studies using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can identify optimal excipients (e.g., cyclodextrins) to enhance stability in aqueous buffers .

Advanced Research Questions

Q. What mechanistic insights explain contradictory reactivity data for 6-(propan-2-yl)pyridazine-3-thiol in nucleophilic substitution reactions?

Methodological Answer: Employ density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and identify steric/electronic effects from the isopropyl and thiol groups. Compare experimental kinetic data (e.g., rate constants in DMSO vs. DMF) with computational predictions to resolve discrepancies . Validate hypotheses using isotopic labeling (e.g., ³⁵S) to track reaction pathways .

Q. How can structure-activity relationships (SARs) be established between 6-(propan-2-yl)pyridazine-3-thiol and its derivatives for antimicrobial applications?

Methodological Answer: Synthesize analogs with modifications at the pyridazine ring (e.g., halogenation at C4) or thiol group (e.g., alkylation to disulfides). Use molecular docking (AutoDock Vina) to predict binding affinities against target enzymes (e.g., bacterial dihydrofolate reductase). Validate with MIC assays (against Gram+/Gram– strains) and correlate with computed electrostatic potential maps .

Q. What strategies address inconsistencies in biological activity data across different in vitro models?

Methodological Answer: Apply multi-omics integration (transcriptomics/proteomics) to identify off-target effects or cell-line-specific metabolic pathways. Use organ-on-a-chip models to replicate physiological conditions more accurately than traditional 2D cultures. Cross-validate results with cheminformatics databases (e.g., ChEMBL) to contextualize activity trends .

Q. How can researchers design experiments to probe the role of 6-(propan-2-yl)pyridazine-3-thiol in radical-mediated reactions?

Methodological Answer: Employ EPR spectroscopy with spin traps (e.g., DMPO) to detect transient radical intermediates. Pair with UV-vis kinetics to monitor reaction progress under controlled O₂/N₂ atmospheres. Use flow chemistry to isolate short-lived intermediates and prevent side reactions .

Q. What computational tools predict the environmental fate and toxicity of 6-(propan-2-yl)pyridazine-3-thiol?

Methodological Answer: Leverage QSAR models (e.g., EPI Suite) to estimate biodegradation half-lives and bioaccumulation potential. Simulate hydrolysis pathways using ReaxFF MD simulations and validate with LC-MS/MS analysis of degradation products in soil/water matrices .

Methodological Frameworks

Q. How should researchers integrate theoretical models with experimental data to resolve contradictory results?

Methodological Answer: Adopt a Bayesian inference framework to iteratively update hypotheses based on prior experimental data and computational predictions. For example, refine DFT-calculated activation energies using experimental Arrhenius plots, then re-simulate with adjusted force fields .

Q. What experimental designs are optimal for scaling up 6-(propan-2-yl)pyridazine-3-thiol synthesis without compromising yield?

Methodological Answer: Use response surface methodology (RSM) to optimize continuous-flow reactors, balancing residence time and mixing efficiency. Monitor in real-time with PAT tools (e.g., inline FTIR) to detect intermediates and automate parameter adjustments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.